4-Chlorophenylurea

Description

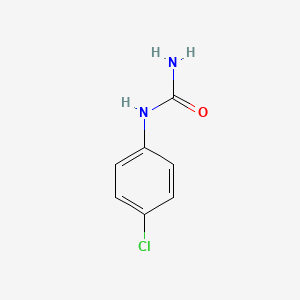

Structure

3D Structure

Properties

IUPAC Name |

(4-chlorophenyl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClN2O/c8-5-1-3-6(4-2-5)10-7(9)11/h1-4H,(H3,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RECCURWJDVZHIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5041512 | |

| Record name | 4-Chlorophenylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5041512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>25.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26657443 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

140-38-5, 1967-26-6 | |

| Record name | 4-Chlorophenylurea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=140-38-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chlorophenylurea | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000140385 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Urea, (4-chlorophenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001967266 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Chlorophenylurea | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400071 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Chlorophenylurea | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12971 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Chlorophenylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5041512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4-chlorophenyl)urea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.921 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-CHLOROPHENYLUREA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/52HM99ELKB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Mechanism of Action of 4-Chlorophenylurea (4-CPU) in Plants: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chlorophenylurea (4-CPU), a synthetic phenylurea-type cytokinin, plays a significant role in modulating plant growth and development. Its primary mechanism of action involves the activation of the cytokinin signaling pathway, which influences a cascade of physiological processes including cell division, differentiation, and fruit development. This technical guide provides a comprehensive overview of the molecular mechanisms underlying the effects of 4-CPU in plants. It details the signal transduction pathway, from receptor binding to downstream gene regulation, and presents quantitative data on its physiological effects, primarily leveraging data from the closely related and widely studied compound forchlorfenuron (CPPU) as a proxy where specific 4-CPU data is unavailable. Detailed experimental protocols for key assays are provided to facilitate further research in this area.

Introduction

Cytokinins are a class of plant hormones that are central to the regulation of cell division and differentiation.[1] Synthetic cytokinins, such as the phenylurea derivative this compound (4-CPU), have been developed for agricultural applications to enhance crop yield and quality by manipulating these fundamental cellular processes. 4-CPU, and its close analog forchlorfenuron (CPPU), are known to promote fruit sizing and increase yield in various crops.[2][3] Understanding the precise mechanism of action of 4-CPU at the molecular level is crucial for its effective and safe use in agriculture and for the development of novel plant growth regulators. This guide delves into the core of 4-CPU's activity in plants, focusing on its interaction with the cytokinin signaling pathway and its subsequent physiological consequences.

The Cytokinin Signaling Pathway: The Core of 4-CPU's Action

The action of 4-CPU is mediated through the canonical cytokinin signaling pathway, a multi-step phosphorelay system analogous to two-component signaling systems in bacteria.[4] This pathway can be broadly divided into three main stages: signal perception, signal transduction, and response.

Signal Perception: Binding to Histidine Kinase Receptors

The binding of 4-CPU to the extracellular CHASE (Cyclases/Histidine kinases Associated Sensory Extracellular) domain of the AHK receptors is thought to induce a conformational change in the receptor protein. This change triggers the autophosphorylation of a conserved histidine residue within the kinase domain on the cytosolic side of the membrane.

References

(4-Chlorophenyl)urea: A Comprehensive Technical Guide to its Biological Activities and Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-chlorophenyl)urea is a chemical scaffold that forms the core of molecules with diverse and significant biological activities. Depending on the other substituents on the urea backbone, these compounds can act as potent plant growth regulators or as promising candidates for anticancer therapeutics. This technical guide provides an in-depth overview of the biological activities, mechanisms of action, and associated signaling pathways of two major classes of (4-chlorophenyl)urea derivatives: the plant growth regulator Forchlorfenuron (CPPU) and a series of diaryl urea compounds with anticancer properties.

This guide is intended for researchers, scientists, and drug development professionals, offering a consolidated resource of quantitative data, detailed experimental protocols, and visual representations of the key biological pathways involved.

Part 1: Forchlorfenuron (CPPU) - A Potent Plant Growth Regulator

Forchlorfenuron (N-(2-chloro-4-pyridyl)-N'-phenylurea), commonly known as CPPU, is a synthetic phenylurea derivative with strong cytokinin activity.[1] Cytokinins are a class of plant hormones that promote cell division (cytokinesis), and CPPU is recognized for its ability to stimulate cell division and expansion, leading to increased fruit size and yield in various crops.[2][3]

Biological Activities of Forchlorfenuron

The primary biological effects of CPPU in plants include:

-

Promotion of Cell Division and Enlargement: CPPU significantly enhances fruit size and weight by stimulating cell division and lateral growth.[2][4]

-

Increased Fruit Set and Yield: It can improve fruit set, leading to a greater number of fruits per plant and consequently higher overall yields.

-

Delayed Senescence: CPPU can delay the aging process in plant tissues, helping to maintain the quality and extend the shelf life of fruits.

-

Regulation of Metabolism: It influences the synthesis of RNA, DNA, and proteins, thereby optimizing cellular metabolism.

Quantitative Data on Forchlorfenuron Efficacy

The effectiveness of CPPU is dependent on the concentration, application timing, and crop species. The following table summarizes quantitative data from various studies on its application.

| Crop | Application Concentration | Application Timing | Observed Effects | Reference(s) |

| Kiwifruit (Actinidia deliciosa cv. Hayward) | 5 ppm | Dip application at petal fall | - Average fruit yield increased to 54.20 kg/vine (control: 22.18 kg/vine )- Average fruit length increased to 77.75 mm- Average fruit diameter increased to 53.74 mm- Average fruit weight increased to 121.99 g (control: 47.52 g) | |

| Glycyrrhiza uralensis (Licorice) | 10 mg·L⁻¹ | Foliar application | - Root biomass increased by 46%- Glycyrrhizic acid content increased by 92%- Liquiritin content increased by 98.7% | |

| Grapes (Vitis vinifera) | 5 mg·L⁻¹ | - | Increased berry size and yield | |

| Rice (Oryza sativa L.) | 3640 g ha⁻¹ | Foliar spray at panicle initiation | - Grain yield increased to 4745 kg ha⁻¹ (control: 3080 kg ha⁻¹)- Straw yield increased to 7290 kg ha⁻¹ (control: 5460 kg ha⁻¹) |

Mechanism of Action and Signaling Pathway

CPPU exerts its effects by mimicking natural cytokinins and interacting with the cytokinin signaling pathway. This pathway is a multi-step phosphorelay system, often referred to as a "two-component system," which is analogous to signaling systems found in bacteria.

The key components of the cytokinin signaling pathway are:

-

Histidine Kinase (HK) Receptors: Located in the endoplasmic reticulum membrane, these receptors bind cytokinin, leading to their autophosphorylation.

-

Histidine Phosphotransfer Proteins (AHPs): These proteins shuttle the phosphate group from the activated HK receptors to the response regulators in the nucleus.

-

Response Regulators (ARRs): These are transcription factors that, upon phosphorylation, regulate the expression of cytokinin-responsive genes, ultimately leading to the observed physiological effects. There are two main types: Type-B ARRs which are transcriptional activators, and Type-A ARRs which are transcriptional repressors and act in a negative feedback loop.

Experimental Protocols: Application of Forchlorfenuron in Agriculture

A general protocol for the application of CPPU to enhance fruit size and yield, based on common agricultural practices, is as follows:

Objective: To increase the size and yield of fruit crops.

Materials:

-

Forchlorfenuron (CPPU) formulation (e.g., soluble powder or liquid concentrate).

-

Water.

-

Sprayer (for foliar application) or dipping tank.

-

Personal Protective Equipment (PPE) as recommended by the product label.

Procedure:

-

Solution Preparation:

-

Accurately weigh or measure the required amount of CPPU formulation based on the target concentration (e.g., 5-10 ppm for many fruit crops).

-

Dissolve the CPPU in a small amount of a suitable solvent if necessary (as per product instructions) before diluting with water to the final volume. Ensure thorough mixing.

-

-

Application Timing:

-

The optimal application time is crucial for efficacy and is typically during the early stages of fruit development, such as at petal fall or shortly after.

-

-

Application Method:

-

Foliar Spray: Uniformly spray the solution onto the fruit clusters and surrounding foliage, ensuring thorough coverage.

-

Dipping: Individually dip the young fruit clusters into the CPPU solution for a few seconds.

-

-

Post-Application:

-

Monitor the crop for the desired effects on fruit growth.

-

Follow all pre-harvest interval (PHI) guidelines specified on the product label.

-

Part 2: Diaryl Urea Derivatives as Anticancer Agents

A significant area of research focuses on diaryl urea derivatives containing the (4-chlorophenyl)urea moiety as potent inhibitors of various protein kinases implicated in cancer. These compounds have demonstrated promising anticancer activity in preclinical studies.

Biological Activities of Anticancer Diaryl Urea Derivatives

The primary anticancer activities of these compounds include:

-

Inhibition of Cancer Cell Proliferation: They effectively halt the growth of various cancer cell lines.

-

Induction of Apoptosis: These derivatives can trigger programmed cell death in cancer cells.

-

Anti-angiogenic Effects: By inhibiting kinases like VEGFR, they can prevent the formation of new blood vessels that supply tumors.

Quantitative Data: In Vitro Anticancer Activity (IC50 Values)

The following table summarizes the half-maximal inhibitory concentration (IC50) values for several (4-chlorophenyl)urea derivatives against various cancer cell lines.

| Compound | Cancer Cell Line | IC50 (µM) | Reference(s) |

| SMCI | Hep3B (Hepatocellular Carcinoma) | 8.033 | |

| PLC/PRF/5 (Hepatocellular Carcinoma) | 10.37 | ||

| Huh7 (Hepatocellular Carcinoma) | 12.98 | ||

| SMMC7721 (Hepatocellular Carcinoma) | 11.83 | ||

| Compound 6a | HT-29 (Colon Cancer) | 15.28 | |

| A549 (Lung Cancer) | 2.566 | ||

| Compound 24 | PC-3 (Prostate Cancer) | 0.67 | |

| HCT-116 (Colon Cancer) | 0.80 | ||

| ACHN (Renal Cancer) | 0.87 | ||

| Compound 7u | A549 (Lung Cancer) | 2.39 | |

| HCT-116 (Colon Cancer) | 3.90 |

Mechanisms of Action and Signaling Pathways

Diaryl urea derivatives exert their anticancer effects by targeting key signaling pathways that are often dysregulated in cancer.

The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its aberrant activation is a common feature of many cancers. Diaryl ureas can inhibit components of this pathway, leading to the suppression of tumor growth.

The Hedgehog (Hh) signaling pathway is essential during embryonic development and is also implicated in the maintenance of stem cells and the progression of various cancers. Its aberrant activation can lead to uncontrolled cell proliferation.

Experimental Protocols

A general protocol for the synthesis of 1-aryl-3-(4-chlorophenyl)urea derivatives is as follows:

Objective: To synthesize diaryl urea compounds for biological evaluation.

Materials:

-

4-chloroaniline

-

Substituted phenyl isocyanate

-

Anhydrous solvent (e.g., dichloromethane, acetone)

-

Stirring apparatus

-

Reaction vessel

Procedure:

-

Dissolve 4-chloroaniline (1 equivalent) in the anhydrous solvent in the reaction vessel.

-

Slowly add the substituted phenyl isocyanate (1 equivalent) to the solution while stirring.

-

Continue stirring the reaction mixture at room temperature for several hours to overnight.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, the product often precipitates out of the solution. Collect the solid by filtration.

-

Wash the collected solid with a small amount of cold solvent and dry under vacuum to obtain the purified diaryl urea derivative.

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.

Objective: To determine the IC50 value of a (4-chlorophenyl)urea derivative.

Materials:

-

Cancer cell line of interest

-

96-well cell culture plates

-

Complete cell culture medium

-

(4-chlorophenyl)urea derivative (test compound)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a suitable density and incubate overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of the test compound and incubate for a specified period (e.g., 48-72 hours). Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

This assay measures the ability of a compound to inhibit the activity of a specific kinase.

Objective: To determine the IC50 value of a (4-chlorophenyl)urea derivative against VEGFR-2.

Materials:

-

Recombinant human VEGFR-2 enzyme

-

Kinase buffer

-

ATP

-

Substrate (e.g., a synthetic peptide)

-

Test compound

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay)

-

Microplate reader

Procedure:

-

Reaction Setup: In a 96-well plate, add the kinase buffer, the test compound at various concentrations, and the VEGFR-2 enzyme.

-

Initiate Reaction: Add ATP and the substrate to start the kinase reaction.

-

Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions. This reagent measures the amount of ADP produced, which is proportional to the kinase activity.

-

Signal Measurement: Measure the luminescence or fluorescence signal using a microplate reader.

-

Data Analysis: Calculate the percentage of kinase inhibition relative to a no-inhibitor control and determine the IC50 value from a dose-response curve.

Conclusion

The (4-chlorophenyl)urea scaffold is a versatile chemical entity that has given rise to compounds with significant applications in both agriculture and medicine. As a plant growth regulator in the form of Forchlorfenuron, it enhances crop yield and quality through its potent cytokinin-like activity. In the realm of oncology, diaryl urea derivatives incorporating this scaffold have emerged as promising anticancer agents by targeting key signaling pathways involved in tumor progression. This technical guide has provided a comprehensive overview of the biological activities, quantitative efficacy, mechanisms of action, and relevant experimental methodologies for these two important classes of (4-chlorophenyl)urea compounds. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of plant science and drug discovery, facilitating further investigation and development of these remarkable molecules.

References

Forchlorfenuron as a Synthetic Cytokinin: An In-depth Technical Guide

Forchlorfenuron (FCF), also known by its code name CPPU, is a synthetic phenylurea derivative with potent cytokinin-like activity. It is widely utilized in agriculture to enhance fruit size, quality, and overall yield. This technical guide provides a comprehensive overview of forchlorfenuron, detailing its mechanism of action, effects on plant and animal systems, and relevant experimental protocols for its study, aimed at researchers, scientists, and drug development professionals.

Chemical and Physical Properties

Forchlorfenuron, with the chemical formula C₁₂H₁₀ClN₃O, is a white crystalline powder. It is sparingly soluble in water but readily dissolves in organic solvents such as ethanol, methanol, and acetone.

| Property | Value |

| Chemical Name | N-(2-chloro-4-pyridinyl)-N'-phenylurea |

| CAS Number | 68157-60-8 |

| Molecular Weight | 247.68 g/mol |

| Melting Point | 170-172 °C |

Mechanism of Action in Plants

Forchlorfenuron functions as a potent synthetic cytokinin, a class of plant hormones that promote cell division (cytokinesis) and growth.[1][2] Its biological activity is reported to be 10-100 times higher than that of 6-benzylaminopurine, another synthetic cytokinin. The primary mechanisms through which FCF exerts its effects in plants include:

-

Promotion of Cell Division: FCF stimulates cell division, leading to an increase in cell number, which is a key factor in increasing fruit size.[3]

-

Synergism with Auxins: It acts synergistically with natural auxins to promote both cell division and lateral growth.[4]

-

Inhibition of Cytokinin Oxidase: FCF is believed to inhibit cytokinin oxidase, an enzyme that degrades cytokinins, thereby increasing the endogenous levels of active cytokinins.

-

Regulation of Gene Expression: Application of FCF upregulates the expression of cytokinin-responsive genes, such as response regulators (RRs), which are key components of the cytokinin signaling pathway.[5]

Cytokinin Signaling Pathway

Forchlorfenuron, acting as a cytokinin agonist, influences the canonical cytokinin signaling pathway. This pathway is a multi-step phosphorelay system.

Figure 1: Forchlorfenuron action on the cytokinin signaling pathway.

Effects on Plant Physiology and Development

The application of forchlorfenuron has significant and quantifiable effects on various aspects of plant growth and development, particularly in fruit-bearing species.

Quantitative Effects on Fruit Development

| Crop | FCF Concentration | Observed Effect | Reference |

| Kiwifruit | 5 ppm | Increased average fruit weight to 121.99 g (control: 47.52 g). | |

| Kiwifruit | 2.3 - 4.6 ppm | Significantly increased fruit weight, especially under standard crop loads. | |

| Tomato | Not specified | Significantly improved fruit quality and quantity indices. | |

| Cucumber | Not specified | Induced parthenocarpic fruit formation; increased fruit transverse diameter and weight compared to pollinated fruit. | |

| Grapes | Not specified | Increased berry size and weight. |

Effects on Cell Division

Effects on Animal Cells and Associated Signaling Pathways

Beyond its role in agriculture, forchlorfenuron has been investigated for its effects on animal cells, revealing interactions with fundamental cellular processes and signaling pathways.

Interaction with Septins

Forchlorfenuron is known to interact with septins, a family of GTP-binding proteins that form cytoskeletal filaments involved in cytokinesis, cell migration, and other cellular processes. FCF disrupts the normal dynamics of septin assembly, leading to the formation of abnormally large and stable septin structures. This disruption of septin organization is thought to underlie some of its biological effects in animal cells.

Anti-Cancer and Cytotoxic Effects

Forchlorfenuron has demonstrated cytotoxic and anti-proliferative effects in various cancer cell lines.

| Cell Line | FCF Concentration | Observed Effect | Reference |

| Human Peripheral Blood Lymphocytes | 0.50, 1.00, 2.00 µg/ml | Significant decrease in mitotic index. | |

| Human Peripheral Blood Lymphocytes | 1.00, 2.00 µg/ml | Significant increase in the percentage of cells with structural chromosomal aberrations. | |

| Chinese Hamster Ovary (CHO) | IC₅₀ = 12.12 ± 2.14 µM | Significant cytotoxicity. | |

| Malignant Mesothelioma Cells | IC₅₀: ≈20-60 µM | Inhibition of tumor cell growth in vitro. | |

| Endometrial Cancer Cells | 100 µM | Reduced phosphorylation of Erk1/2 and HER2. |

HIF-1α Signaling Pathway

Forchlorfenuron has been shown to induce the degradation of Hypoxia-Inducible Factor-1α (HIF-1α), a key transcription factor in the cellular response to hypoxia. The degradation of HIF-1α is typically mediated by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex under normoxic conditions. FCF's ability to promote HIF-1α degradation suggests a potential therapeutic application in cancers where HIF-1α is overexpressed.

Figure 2: Postulated mechanism of FCF-induced HIF-1α degradation.

FAK/MAPK Signaling Pathway

In human umbilical vein endothelial cells (HUVECs), forchlorfenuron has been observed to inhibit the phosphorylation of Focal Adhesion Kinase (FAK) and its downstream Mitogen-Activated Protein Kinase (MAPK) pathway components, such as ERK. This inhibition is associated with anti-angiogenic effects.

Figure 3: FCF inhibition of the FAK/MAPK signaling pathway.

Experimental Protocols

This section details methodologies for key experiments related to the study of forchlorfenuron.

Synthesis of Forchlorfenuron

While a single, comprehensive experimental protocol is not available in the public literature, the synthesis generally involves the reaction of 2-chloro-4-aminopyridine with phenyl isocyanate or a related precursor. The following is a generalized procedure based on available information:

Materials:

-

2-chloro-4-aminopyridine

-

Phenyl isocyanate (or phenyl chloroformate and an acid scavenger)

-

Anhydrous solvent (e.g., acetone, acetonitrile, or toluene)

-

Acid scavenger (e.g., triethylamine, if using phenyl chloroformate)

Procedure:

-

Dissolve 2-chloro-4-aminopyridine in the anhydrous solvent in a reaction vessel equipped with a stirrer and a reflux condenser.

-

If using phenyl chloroformate, add the acid scavenger to the solution.

-

Slowly add an equimolar amount of phenyl isocyanate (or phenyl chloroformate) to the reaction mixture, while stirring.

-

Heat the mixture to reflux and maintain for a period of time, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

The product, forchlorfenuron, may precipitate out of the solution. If so, collect the solid by filtration.

-

If the product does not precipitate, the solvent can be removed under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture).

-

Dry the purified forchlorfenuron under vacuum.

Figure 4: General workflow for the synthesis of forchlorfenuron.

In Vitro Cytotoxicity Assessment: Sulforhodamine B (SRB) Assay

This protocol is adapted from standard SRB assay procedures and is suitable for determining the cytotoxicity of forchlorfenuron against adherent cell lines.

Materials:

-

96-well microtiter plates

-

Adherent cell line of interest

-

Complete cell culture medium

-

Forchlorfenuron stock solution (dissolved in DMSO)

-

Trichloroacetic acid (TCA), 10% (w/v)

-

Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

-

Acetic acid, 1% (v/v)

-

Tris base solution, 10 mM, pH 10.5

-

Microplate reader

Procedure:

-

Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours.

-

Treat the cells with a serial dilution of forchlorfenuron and a vehicle control (DMSO) for the desired exposure time (e.g., 48 or 72 hours).

-

After incubation, gently add 50 µL of cold 10% TCA to each well to fix the cells and incubate at 4°C for 1 hour.

-

Wash the plates five times with deionized water and allow to air dry completely.

-

Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

-

Quickly wash the plates four times with 1% acetic acid to remove unbound dye.

-

Allow the plates to air dry completely.

-

Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

-

Shake the plate for 5-10 minutes and measure the absorbance at 510 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control.

Cell Proliferation Assay

A common method to assess cell proliferation is the MTT assay, which measures the metabolic activity of viable cells.

Materials:

-

96-well microtiter plates

-

Cell line of interest

-

Complete cell culture medium

-

Forchlorfenuron stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate and allow them to attach overnight.

-

Treat cells with various concentrations of forchlorfenuron for the desired time period.

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

-

Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm.

In Vitro Angiogenesis (Tube Formation) Assay

This assay assesses the ability of endothelial cells to form capillary-like structures and can be used to evaluate the anti-angiogenic potential of forchlorfenuron.

Materials:

-

96-well plate

-

Basement membrane matrix (e.g., Matrigel)

-

Endothelial cells (e.g., HUVECs)

-

Endothelial cell growth medium

-

Forchlorfenuron

-

Inverted microscope with a camera

Procedure:

-

Thaw the basement membrane matrix on ice and coat the wells of a 96-well plate.

-

Incubate the plate at 37°C for 30-60 minutes to allow the matrix to solidify.

-

Harvest and resuspend endothelial cells in medium containing different concentrations of forchlorfenuron.

-

Seed the cells onto the solidified matrix.

-

Incubate the plate at 37°C for 4-18 hours.

-

Visualize and capture images of the tube-like structures using an inverted microscope.

-

Quantify the extent of tube formation by measuring parameters such as the number of nodes, number of branches, and total tube length using image analysis software.

Concluding Remarks

Forchlorfenuron is a highly active synthetic cytokinin with significant applications in agriculture for improving crop yield and quality. Its mechanism of action in plants is primarily through the promotion of cell division via the cytokinin signaling pathway. In addition to its agricultural uses, FCF has garnered interest in biomedical research due to its effects on animal cells, including its interaction with septins and its anti-proliferative and anti-angiogenic properties. The detailed experimental protocols provided in this guide offer a foundation for further investigation into the multifaceted biological activities of this compound. Further research is warranted to fully elucidate its molecular targets and to explore its therapeutic potential.

References

- 1. riviste.fupress.net [riviste.fupress.net]

- 2. Forchlorfenuron Application Induced Parthenocarpic Fruit Formation without Affecting Fruit Quality of Cucumber [mdpi.com]

- 3. ijfas.com [ijfas.com]

- 4. Forchlorfenuron Disrupts SEPT9_i1 Filaments and Inhibits HIF-1 | PLOS One [journals.plos.org]

- 5. researchgate.net [researchgate.net]

N-(4-Chlorophenyl)urea fundamental chemical properties

An In-depth Technical Guide on the Core Chemical Properties of N-(4-Chlorophenyl)urea

Abstract

N-(4-Chlorophenyl)urea, a significant chemical intermediate and a member of the urea class of compounds, holds relevance in various fields, including pharmaceutical research and agrochemical development.[1] Its structure, featuring a chlorinated phenyl ring attached to a urea moiety, imparts specific chemical characteristics that are crucial for its application and reactivity. This technical guide provides a comprehensive overview of the fundamental chemical properties of N-(4-Chlorophenyl)urea, detailed experimental protocols for its synthesis and characterization, and logical workflows to support researchers, scientists, and drug development professionals. All quantitative data is presented in a structured format for clarity and ease of comparison.

Chemical Identity and Structure

N-(4-Chlorophenyl)urea is an aromatic compound characterized by a urea group substituted with a 4-chlorophenyl group.

-

Synonyms: 4-Chlorophenylurea, (p-Chlorophenyl)urea, p-CPU[4][5]

-

CAS Number: 140-38-5

-

Molecular Formula: C₇H₇ClN₂O

-

Canonical SMILES: C1=CC(=CC=C1NC(=O)N)Cl

-

InChI Key: RECCURWJDVZHIH-UHFFFAOYSA-N

Physicochemical Properties

The core physicochemical properties of N-(4-Chlorophenyl)urea are summarized in the table below. These properties are essential for understanding the compound's behavior in various chemical and biological systems.

| Property | Value | Source(s) |

| Molecular Weight | 170.60 g/mol | |

| Appearance | White crystalline powder / Colorless crystals | |

| Melting Point | 204-210 °C (may decompose) | |

| Boiling Point | 271.7 ± 23.0 °C (Predicted) | |

| Solubility | Insoluble in water; Soluble in ethanol. Water solubility >25.6 µg/mL at pH 7.4. | |

| pKa | 14.13 ± 0.70 (Predicted) | |

| Vapor Pressure | 0.00634 mmHg at 25°C | |

| LogP (Octanol/Water) | 1.831 (Calculated) |

Synthesis and Reactivity

N-(4-Chlorophenyl)urea is commonly synthesized via the reaction of a p-chloroaniline salt with a cyanate salt in an aqueous medium. This method, often referred to as the cyanate method, is a reliable route for the preparation of various aryl ureas. The overall reaction is illustrated in the workflow diagram below. The compound serves as an intermediate in the synthesis of other molecules, such as dichloramide.

Caption: Synthesis workflow for N-(4-Chlorophenyl)urea.

Experimental Protocols

Detailed methodologies for the synthesis and characterization of N-(4-Chlorophenyl)urea are provided below.

Synthesis of N-(4-Chlorophenyl)urea via the Cyanate Method

This protocol is adapted from established procedures for the synthesis of aryl ureas.

-

Dissolution of Amine: In a 250 mL beaker, dissolve 0.1 mol of p-chloroaniline in a mixture of 30 mL glacial acetic acid and 60 mL of deionized water. Gentle warming (to approx. 35°C) may be applied to facilitate complete dissolution.

-

Preparation of Cyanate Solution: In a separate beaker, prepare a solution of 0.15 mol of sodium cyanate in 50 mL of deionized water at 35°C.

-

Reaction: While vigorously stirring the p-chloroaniline solution, slowly add the sodium cyanate solution. A white, crystalline precipitate of N-(4-Chlorophenyl)urea will form rapidly.

-

Completion and Isolation: Continue stirring the resulting thick suspension for an additional 10-20 minutes at room temperature.

-

Cooling and Filtration: Cool the mixture in an ice bath for 30 minutes to ensure complete precipitation. Collect the solid product via vacuum filtration using a Büchner funnel.

-

Washing: Wash the filter cake with two portions of cold deionized water to remove residual acid and salts.

-

Drying: Dry the product in a desiccator over a suitable drying agent or in a vacuum oven at 60-70°C to a constant weight.

-

Recrystallization (Optional): For higher purity, the crude product can be recrystallized from aqueous ethanol. Dissolve the solid in a minimal amount of hot ethanol and add hot water dropwise until turbidity persists. Allow the solution to cool slowly to form pure crystals.

Determination of Melting Point

-

Sample Preparation: Ensure the synthesized N-(4-Chlorophenyl)urea is completely dry and finely powdered.

-

Capillary Loading: Pack a small amount of the sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

-

Apparatus Setup: Place the capillary tube in a calibrated melting point apparatus.

-

Measurement: Heat the apparatus rapidly to about 15-20°C below the expected melting point (approx. 205°C). Then, decrease the heating rate to 1-2°C per minute.

-

Observation: Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample. This range is the melting point.

Solubility Assessment

-

Solvent Selection: Prepare test tubes containing 1 mL of various solvents (e.g., water, ethanol, acetone, dimethyl sulfoxide).

-

Sample Addition: Add approximately 10 mg of N-(4-Chlorophenyl)urea to each test tube.

-

Observation at Room Temperature: Vigorously shake or vortex each tube for 30 seconds. Observe and record whether the solid dissolves completely, partially, or not at all.

-

Observation with Heating: Gently heat the test tubes that showed partial or no solubility. Record any changes in solubility upon heating.

-

Classification: Classify the compound's solubility in each solvent as soluble, sparingly soluble, or insoluble based on the observations.

Compound Characterization Workflow

The characterization of a newly synthesized compound like N-(4-Chlorophenyl)urea follows a logical progression of analytical techniques to confirm its identity, purity, and structure.

Caption: General workflow for chemical characterization.

Safety and Handling

N-(4-Chlorophenyl)urea should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Operations should be performed in a well-ventilated area or a fume hood. Avoid breathing dust and prevent contact with skin and eyes. According to GHS classifications, this chemical may be toxic if swallowed and can cause skin and serious eye irritation. Consult the Safety Data Sheet (SDS) for comprehensive safety information before handling.

References

The Environmental Odyssey of 4-Chlorophenylurea: A Technical Guide to its Transformation Products

For the attention of researchers, scientists, and drug development professionals, this in-depth technical guide delineates the environmental transformation of 4-Chlorophenylurea (CPU), a significant metabolite of various phenylurea-based pesticides. This document provides a comprehensive overview of its degradation pathways, transformation products, and the analytical methodologies for their detection, supported by quantitative data and detailed experimental protocols.

Introduction

This compound (CPU) is a primary environmental transformation product of several widely used pesticides, including the insecticide Diflubenzuron and the herbicide Novaluron.[1] Its formation and subsequent degradation in the environment are of significant interest due to the potential for the formation of more persistent and toxic byproducts. Understanding the environmental fate of CPU is crucial for comprehensive risk assessment of the parent pesticides and for developing effective remediation strategies. This guide summarizes the current scientific understanding of the biotic and abiotic transformation pathways of CPU in soil and water systems.

Degradation Pathways of this compound

The environmental degradation of this compound is a multifaceted process involving both biotic and abiotic mechanisms. The principal transformation pathways include hydrolysis, microbial degradation, and photodegradation, leading to a range of transformation products.

Hydrolysis

The most significant initial degradation step for this compound in the environment is the hydrolysis of the urea linkage. This abiotic process leads to the formation of 4-chloroaniline (PCA) and urea. The rate of hydrolysis is influenced by pH and temperature.[2]

Microbial Degradation

Microorganisms in soil and water play a crucial role in the further transformation of CPU and its primary breakdown product, 4-chloroaniline.

-

Biotransformation of this compound: While hydrolysis is a key abiotic process, microbial enzymes can also facilitate the cleavage of the urea bond to form 4-chloroaniline.

-

Degradation of 4-Chloroaniline: 4-chloroaniline is susceptible to microbial oxidation. Studies have shown that bacteria can degrade 4-chloroaniline through a modified ortho-cleavage pathway.[3] This process can involve the formation of intermediates such as 4-chlorocatechol. Further microbial action can lead to ring cleavage and eventual mineralization to carbon dioxide, water, and inorganic chloride.[4][5] Under certain conditions, enzymatic oxidation of 4-chloroaniline can also lead to the formation of 4-chloronitrosobenzene and 4-chloronitrobenzene.

Photodegradation

Photodegradation, or photolysis, can also contribute to the transformation of CPU, particularly in aquatic environments and on soil surfaces. While direct photolysis of CPU may occur, the presence of photosensitizers in the environment can accelerate this process. For related phenylurea herbicides, photodegradation has been shown to involve hydroxylation of the aromatic ring.

The proposed environmental transformation pathways of this compound are illustrated in the following diagram:

References

In Vitro Metabolic Pathway of 4-Chlorophenylurea: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the putative in vitro metabolic pathway of 4-Chlorophenylurea (4-CPU). Drawing upon metabolic data from structurally related compounds, including phenylurea herbicides and chlorinated aromatic molecules, this document outlines the principal enzymatic reactions and resulting metabolites. Detailed experimental protocols for key in vitro assays are provided to facilitate further research and drug development. All quantitative data are summarized in structured tables, and logical workflows are visualized using Graphviz diagrams to ensure clarity and reproducibility.

Introduction

This compound (4-CPU) is a chemical entity that can arise as a metabolite of certain phenylurea-based compounds, such as the herbicide monolinuron. Understanding its metabolic fate is crucial for assessing its potential toxicological profile and pharmacokinetic properties. In vitro metabolism studies, utilizing liver-derived systems such as microsomes and hepatocytes, are instrumental in elucidating the biotransformation pathways of xenobiotics. These studies typically delineate Phase I (functionalization) and Phase II (conjugation) reactions. This guide synthesizes available data to propose a metabolic pathway for 4-CPU and provides the necessary technical details for its experimental investigation.

Proposed Metabolic Pathway of this compound

The in vitro metabolism of this compound is hypothesized to proceed through two primary routes: (A) Hydrolysis of the urea moiety and (B) Aromatic hydroxylation of the chlorophenyl ring. These initial Phase I reactions are likely followed by Phase II conjugation of the resulting metabolites.

Phase I Metabolism

-

Route A: Urea Hydrolysis: The urea bond in 4-CPU is susceptible to enzymatic hydrolysis, leading to the formation of 4-chloroaniline and carbamic acid, which would spontaneously decompose to ammonia and carbon dioxide.

-

Route B: Aromatic Hydroxylation: The 4-chlorophenyl ring can undergo hydroxylation, primarily catalyzed by Cytochrome P450 (CYP) enzymes. This can result in the formation of hydroxylated metabolites, such as 2-hydroxy-4-chlorophenylurea and 3-hydroxy-4-chlorophenylurea.

Phase II Metabolism

The primary metabolites from Phase I reactions, particularly the hydroxylated and aniline derivatives, are expected to undergo conjugation to enhance their water solubility and facilitate excretion.

-

Glucuronidation and Sulfation: The hydroxyl groups of hydroxylated 4-CPU and the amino group of 4-chloroaniline can be conjugated with glucuronic acid (by UDP-glucuronosyltransferases, UGTs) or sulfate (by sulfotransferases, SULTs).

-

N-Acetylation: The amino group of 4-chloroaniline is a likely substrate for N-acetyltransferases (NATs), leading to the formation of N-acetyl-4-chloroaniline.

Figure 1: Proposed in vitro metabolic pathway of this compound.

Quantitative Data Summary

| Metabolic Reaction | Enzyme System | Substrate (4-CPU) Conc. (µM) | Vmax (pmol/min/mg protein) | Km (µM) | Metabolite(s) Formed | Formation Rate (pmol/min/mg protein) |

| Urea Hydrolysis | Liver S9 / Hepatocytes | 1 - 100 | Data to be determined | Data to be determined | 4-Chloroaniline | Data to be determined |

| Aromatic Hydroxylation | Liver Microsomes | 1 - 100 | Data to be determined | Data to be determined | Hydroxy-4-chlorophenylurea | Data to be determined |

| N-Acetylation | Liver Cytosol / S9 | 1 - 100 (of 4-chloroaniline) | Data to be determined | Data to be determined | N-Acetyl-4-chloroaniline | Data to be determined |

| Glucuronidation | Liver Microsomes | 1 - 100 (of metabolites) | Data to be determined | Data to be determined | Glucuronide Conjugates | Data to be determined |

| Sulfation | Liver Cytosol / S9 | 1 - 100 (of metabolites) | Data to be determined | Data to be determined | Sulfate Conjugates | Data to be determined |

Table 1: Template for Quantitative Metabolic Data of this compound

Experimental Protocols

The following are detailed methodologies for key experiments to investigate the in vitro metabolism of this compound.

In Vitro Incubation with Liver Microsomes (for Phase I Hydroxylation)

Objective: To determine the formation of hydroxylated metabolites of this compound by cytochrome P450 enzymes.

Materials:

-

Pooled human liver microsomes (or from other species of interest)

-

This compound (substrate)

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (e.g., 100 mM, pH 7.4)

-

Acetonitrile (ice-cold, for reaction termination)

-

Incubator/water bath (37°C)

-

Centrifuge

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or methanol).

-

In a microcentrifuge tube, prepare the incubation mixture containing phosphate buffer, liver microsomes (e.g., 0.5 mg/mL), and the NADPH regenerating system.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding this compound to achieve the desired final concentration (e.g., 1-100 µM).

-

Incubate at 37°C with gentle shaking for a specified time course (e.g., 0, 15, 30, 60 minutes).

-

Terminate the reaction by adding an equal volume of ice-cold acetonitrile.

-

Centrifuge the samples (e.g., at 14,000 rpm for 10 minutes) to precipitate proteins.

-

Collect the supernatant for analysis by LC-MS/MS.

The Herbicidal Mode of Action of 4-Chlorophenylurea: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chlorophenylurea, commonly known as monuron, is a broad-spectrum systemic herbicide belonging to the phenylurea class.[1][2][3] Introduced in 1952, it has been utilized for the control of a wide range of annual grasses and broadleaf weeds in both agricultural and non-crop areas.[4][5] The herbicidal efficacy of monuron stems from its potent and specific inhibition of photosynthesis, a fundamental process for plant survival. This technical guide provides an in-depth investigation into the core mode of action of this compound, detailing its biochemical and physiological effects, and presenting relevant experimental protocols for its study.

Core Mechanism of Action: Inhibition of Photosystem II

The primary mode of action of this compound is the disruption of the photosynthetic electron transport chain. Specifically, it is a powerful inhibitor of Photosystem II (PSII), a key protein complex in the thylakoid membranes of chloroplasts.

Monuron functions by binding to the D1 protein of the PSII reaction center. This binding occurs at the QB niche, where it competitively inhibits the binding of plastoquinone (PQ), the native electron acceptor. By blocking the transfer of electrons from the primary quinone acceptor (QA) to PQ, monuron effectively halts the linear electron flow. This interruption prevents the conversion of light energy into chemical energy in the form of ATP and NADPH, which are essential for carbon dioxide fixation and ultimately, plant growth. The blockage of electron transport also leads to the formation of reactive oxygen species (ROS), which cause rapid oxidative damage to cellular components, leading to chlorosis, necrosis, and eventual plant death.

Quantitative Data on Herbicidal Activity

The inhibitory effect of this compound on photosynthetic activity can be quantified using various metrics, such as the half-maximal inhibitory concentration (I50) for electron transport and the effective concentration required to reduce growth by 50% (EC50).

| Parameter | Organism/System | Value | Reference |

| I50 (PSII Electron Transport) | Aphanocapsa 6308 (cyanobacterium) membranes | 6.8 x 10⁻⁹ M | |

| I50 (PSII Electron Transport) | Selanastrum capricornutum (green alga) | 0.05 µM | |

| EC50 (Growth Inhibition) | Freshwater algae | 7 to 36 µg/L | |

| EC50 (Growth Inhibition) | Selanastrum capricornutum (green alga) | 0.03 µM |

Experimental Protocols

Investigating the herbicidal mode of action of this compound involves a variety of in vitro and in vivo assays. Below are detailed methodologies for key experiments.

Measurement of Photosystem II Inhibition using Chlorophyll Fluorescence

This non-invasive technique measures the fluorescence emitted by chlorophyll a in PSII, which is highly sensitive to changes in photosynthetic electron transport.

Objective: To quantify the inhibitory effect of monuron on PSII activity.

Materials:

-

Pulse Amplitude Modulated (PAM) fluorometer

-

Plant leaves or algal suspension

-

Monuron solutions of varying concentrations

-

Dark adaptation clips or chamber

Protocol:

-

Sample Preparation: For terrestrial plants, attach dark adaptation clips to leaves for at least 20-30 minutes. For aquatic plants or algae, place the suspension in a suitable cuvette and dark-adapt.

-

Baseline Measurement: Measure the minimal fluorescence (Fo) with a weak measuring light. Then, apply a saturating pulse of light to measure the maximal fluorescence (Fm). The maximal quantum yield of PSII is calculated as Fv/Fm = (Fm - Fo) / Fm.

-

Herbicide Treatment: Apply different concentrations of monuron to the samples. This can be done by leaf infiltration, root drenching, or direct addition to an algal suspension.

-

Post-Treatment Measurement: After a defined incubation period, repeat the chlorophyll fluorescence measurements.

-

Data Analysis: Plot the effective quantum yield of PSII (ΦPSII) or Fv/Fm against the logarithm of the monuron concentration. Calculate the I50 value from the resulting dose-response curve.

Spectrophotometric Determination of Chlorophyll Content

Herbicide-induced photo-oxidative stress often leads to the degradation of chlorophyll. Measuring the chlorophyll content provides a quantitative assessment of this secondary effect.

Objective: To determine the effect of monuron on the chlorophyll content of plant tissue.

Materials:

-

Plant leaf tissue

-

80% Acetone or 100% Methanol

-

Spectrophotometer

-

Mortar and pestle or tissue homogenizer

-

Centrifuge and tubes

-

Volumetric flasks

Protocol:

-

Sample Collection: Collect a known weight (e.g., 100 mg) of fresh leaf tissue from both control and monuron-treated plants.

-

Pigment Extraction: Homogenize the leaf tissue in a mortar and pestle with a small volume of 80% acetone. All steps should be performed under low light and cool conditions to prevent chlorophyll degradation.

-

Centrifugation: Transfer the homogenate to a centrifuge tube and centrifuge at high speed (e.g., 5000 x g for 10 minutes) to pellet the cell debris.

-

Spectrophotometric Measurement: Carefully transfer the supernatant to a clean cuvette. Measure the absorbance at 663 nm and 645 nm using a spectrophotometer. Use 80% acetone as a blank.

-

Calculation: Calculate the concentrations of chlorophyll a, chlorophyll b, and total chlorophyll using established equations (e.g., Arnon's equations). Express the results as mg of chlorophyll per gram of fresh weight.

Whole-Plant Bioassay for Efficacy Assessment

This in vivo assay evaluates the overall herbicidal effect of monuron on target plant species under controlled conditions.

Objective: To determine the dose-dependent herbicidal efficacy of monuron on whole plants.

Materials:

-

Seeds of a susceptible weed species

-

Pots with a suitable soil mix

-

Greenhouse or growth chamber with controlled environmental conditions

-

Monuron stock solution and a series of dilutions

-

Spray chamber or appropriate application equipment

Protocol:

-

Plant Growth: Sow seeds in pots and allow them to grow to a specific stage (e.g., 2-4 true leaves) under optimal conditions.

-

Herbicide Application: Prepare a range of monuron concentrations. Apply the herbicide solutions to the plants using a calibrated sprayer to ensure uniform coverage. Include an untreated control group.

-

Observation: Place the treated plants back into the growth chamber. Observe and record injury symptoms (e.g., chlorosis, necrosis, stunting) at regular intervals (e.g., 3, 7, 14, and 21 days after treatment).

-

Data Collection: At the end of the experimental period, harvest the above-ground biomass, dry it in an oven, and record the dry weight.

-

Data Analysis: Calculate the percent inhibition of growth for each concentration relative to the untreated control. Determine the GR50 (the dose required to reduce plant growth by 50%) by fitting a dose-response curve to the data.

Conclusion

This compound (monuron) is a potent herbicide that acts by inhibiting photosynthetic electron transport at Photosystem II. Its specific binding to the D1 protein disrupts the vital process of energy conversion in plants, leading to oxidative stress and cell death. The experimental protocols outlined in this guide provide robust methods for researchers to investigate and quantify the herbicidal effects of monuron and other PSII-inhibiting compounds. A thorough understanding of its mode of action is crucial for the effective and sustainable use of this herbicide and for the development of new herbicidal molecules.

References

The Pivotal Role of Diphenylurea Derivatives in Plant Science: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diphenylurea (DPU) and its derivatives represent a significant class of synthetic compounds that exert profound biological effects on plant growth and development. This technical guide provides an in-depth exploration of the multifaceted roles of these molecules, primarily as cytokinin agonists and cytokinin oxidase/dehydrogenase (CKX) inhibitors. By modulating the cytokinin signaling pathway, diphenylurea derivatives offer promising avenues for enhancing crop yield, improving stress tolerance, and optimizing plant tissue culture techniques. This document details the underlying mechanisms of action, presents quantitative data on their efficacy, outlines key experimental protocols for their evaluation, and provides visual representations of the associated signaling pathways and experimental workflows.

Introduction: The Significance of Diphenylurea Derivatives

Cytokinins are a class of phytohormones that play a central role in regulating various aspects of plant growth and development, including cell division, shoot and root differentiation, leaf senescence, and nutrient mobilization. 1,3-Diphenylurea (DPU) was one of the first synthetic compounds identified to exhibit weak cytokinin-like activity.[1][2] While DPU itself is not potent enough for widespread agricultural use, its discovery spurred the synthesis and investigation of a vast array of derivatives. These efforts have led to the development of two main classes of biologically active diphenylurea compounds in plant science:

-

Direct Cytokinin Agonists: Some diphenylurea derivatives, such as Thidiazuron (TDZ) and N-(2-chloro-4-pyridyl)-N'-phenylurea (CPPU), exhibit strong cytokinin activity, often exceeding that of natural adenine-type cytokinins.[1][3] These compounds can directly bind to and activate cytokinin receptors, initiating the downstream signaling cascade.

-

Cytokinin Oxidase/Dehydrogenase (CKX) Inhibitors: A more recently explored and highly promising function of certain diphenylurea derivatives is their ability to inhibit the CKX enzyme.[4] CKX is the primary enzyme responsible for the irreversible degradation of cytokinins. By inhibiting CKX, these derivatives increase the endogenous levels of active cytokinins, thereby enhancing and prolonging their growth-promoting effects. Notably, many of these CKX inhibitors possess no intrinsic cytokinin activity themselves.

This guide will delve into both of these critical functions, providing the technical details necessary for researchers and professionals in the field.

Data Presentation: Quantitative Efficacy of Diphenylurea Derivatives

The biological activity of diphenylurea derivatives has been quantified through various bioassays. The following tables summarize key data from published studies, providing a comparative overview of their efficacy.

Inhibition of Cytokinin Oxidase/Dehydrogenase (CKX) Isoforms

The inhibitory potential of diphenylurea derivatives against different CKX isoforms is a key indicator of their ability to enhance endogenous cytokinin levels. The half-maximal inhibitory concentration (IC50) is a standard measure of inhibitor potency.

| Derivative | Target CKX Isoform | IC50 (µM) | Reference |

| Thidiazuron (TDZ) | ZmCKX1 | >10 | |

| N-(2-chloro-4-pyridyl)-N'-phenylurea (CPPU) | ZmCKX1 | 0.25 | |

| Compound 19 | AtCKX2 | 0.08 | |

| ZmCKX1 | 0.03 | ||

| ZmCKX4a | 0.05 | ||

| Compound 21 | AtCKX2 | 0.05 | |

| ZmCKX1 | 0.02 | ||

| ZmCKX8 | 0.04 | ||

| 3TFM-2HE | AtCKX2 | 0.01 | |

| ZmCKX1 | 0.005 | ||

| 3TFM,5Br-2HE | AtCKX2 | 0.008 | |

| ZmCKX1 | 0.003 |

Note: At - Arabidopsis thaliana, Zm - Zea mays. Lower IC50 values indicate higher inhibitory potency.

Promotion of In Vitro Shoot Multiplication

The cytokinin-like activity of diphenylurea derivatives is often assessed by their ability to promote shoot proliferation in plant tissue culture.

| Compound | Concentration (µM) | Plant Species | Effect | Reference |

| N6-benzyladenine (BAP) (Control) | 4 | Carnation (Dianthus caryophyllus) | 3.2 shoots/explant | |

| N-(2-chloro-4-pyridyl)-N'-phenylurea (CPPU) | 4 | Carnation (Dianthus caryophyllus) | 12.5 shoots/explant | |

| Thidiazuron (TDZ) | 4 | Carnation (Dianthus caryophyllus) | 19.8 shoots/explant | |

| 1,3-Diphenylurea (DPU) | 10 | Wolffia arrhiza | 181% increase in water-soluble proteins | |

| 10 | Wolffia arrhiza | 146% increase in chlorophyll a content |

Signaling Pathways and Mechanisms of Action

The biological effects of diphenylurea derivatives are intrinsically linked to the cytokinin signaling pathway.

The Cytokinin Signaling Pathway

Cytokinin signaling in plants is mediated by a two-component signaling (TCS) system, which is a multi-step phosphorelay. The key components are:

-

Arabidopsis Histidine Kinase (AHK) receptors: Located in the endoplasmic reticulum membrane, these receptors bind cytokinins.

-

Histidine Phosphotransfer Proteins (AHPs): These proteins shuttle the phosphate group from the activated AHK receptors to the response regulators.

-

Arabidopsis Response Regulators (ARRs): Located in the nucleus, these proteins, upon phosphorylation, act as transcription factors to regulate the expression of cytokinin-responsive genes. Type-B ARRs are transcriptional activators, while Type-A ARRs generally act as negative regulators of the pathway.

Mechanism of Action of Diphenylurea Derivatives

-

Direct Agonists: Diphenylurea derivatives with cytokinin activity, such as TDZ and CPPU, can directly bind to the CHASE domain of AHK receptors, thereby activating the signaling cascade in a manner analogous to natural cytokinins.

-

CKX Inhibitors: Diphenylurea-based CKX inhibitors do not interact with the cytokinin receptors. Instead, they bind to the active site of the CKX enzyme, preventing the degradation of endogenous cytokinins like zeatin and isopentenyladenine. This leads to an accumulation of these natural cytokinins, resulting in a sustained activation of the cytokinin signaling pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the biological function of diphenylurea derivatives.

Protocol for Tobacco Callus Bioassay for Cytokinin Activity

This bioassay assesses the ability of a compound to induce cell division and growth in cytokinin-dependent tobacco callus.

Materials:

-

Cytokinin-dependent tobacco (Nicotiana tabacum) callus culture.

-

Murashige and Skoog (MS) basal medium with vitamins.

-

Sucrose.

-

Agar.

-

Auxin (e.g., 2,4-Dichlorophenoxyacetic acid, 2,4-D).

-

Test diphenylurea derivative.

-

Sterile petri dishes.

-

Sterile forceps and scalpels.

-

Laminar flow hood.

-

Growth chamber (25°C, dark).

Procedure:

-

Prepare MS medium containing 3% (w/v) sucrose, 0.8% (w/v) agar, and a suboptimal concentration of auxin (e.g., 0.1 mg/L 2,4-D).

-

Autoclave the medium and cool to 50-60°C.

-

Add the filter-sterilized diphenylurea derivative to the medium at various concentrations (e.g., 0.01, 0.1, 1, 10 µM). A control medium without the test compound should also be prepared.

-

Pour the medium into sterile petri dishes and allow it to solidify.

-

Under sterile conditions in a laminar flow hood, transfer small, uniform pieces of tobacco callus (approximately 100 mg fresh weight) onto the prepared media.

-

Seal the petri dishes with parafilm and incubate in a growth chamber in the dark at 25°C for 4-6 weeks.

-

After the incubation period, measure the fresh weight of the callus.

-

Calculate the growth index: (Final fresh weight - Initial fresh weight) / Initial fresh weight.

-

Plot the growth index against the concentration of the diphenylurea derivative to determine the dose-response relationship.

Protocol for Cytokinin Oxidase/Dehydrogenase (CKX) Inhibition Assay

This in vitro assay measures the ability of a compound to inhibit the activity of the CKX enzyme.

Materials:

-

Purified CKX enzyme (e.g., from maize or Arabidopsis).

-

Potassium phosphate buffer (100 mM, pH 7.0).

-

Cytokinin substrate (e.g., N6-(2-isopentenyl)adenine, iP).

-

Electron acceptor (e.g., 2,6-dichlorophenolindophenol, DCPIP).

-

Test diphenylurea derivative.

-

Spectrophotometer.

-

96-well microplate.

Procedure:

-

Prepare a reaction mixture in a 96-well plate containing potassium phosphate buffer, the CKX enzyme, and the electron acceptor DCPIP.

-

Add the test diphenylurea derivative at various concentrations to the wells. Include a control with no inhibitor.

-

Pre-incubate the mixture for 5 minutes at 37°C.

-

Initiate the reaction by adding the cytokinin substrate (iP).

-

Immediately measure the decrease in absorbance at 600 nm (due to the reduction of DCPIP) over time using a spectrophotometer.

-

Calculate the initial reaction velocity for each concentration of the inhibitor.

-

Determine the percentage of inhibition relative to the control without the inhibitor.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

Experimental and Logical Workflows

A systematic approach is crucial for the discovery and evaluation of novel diphenylurea derivatives with desired biological activities in plant science.

Conclusion and Future Perspectives

Diphenylurea derivatives have emerged as powerful tools in plant science, offering dual modalities of action as either direct cytokinin agonists or as inhibitors of cytokinin degradation. The development of highly potent and specific CKX inhibitors, which lack intrinsic cytokinin activity, is particularly promising for agricultural applications. These compounds have the potential to enhance crop yields, improve resilience to environmental stresses, and increase the efficiency of micropropagation techniques. Future research should focus on elucidating the precise structure-activity relationships to design even more effective and selective derivatives. Furthermore, field trials are essential to translate the promising results from laboratory and greenhouse studies into tangible benefits for agriculture. The continued exploration of diphenylurea chemistry holds significant potential for addressing the challenges of global food security and sustainable agricultural practices.

References

Methodological & Application

Application Notes and Protocols for 4-Chlorophenylurea (CPPU) in Plant Tissue Culture

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of N-(2-chloro-4-pyridyl)-N'-phenylurea (4-CPPU), also known as forchlorfenuron, in plant tissue culture media. The information compiled here, supported by experimental data and detailed protocols, is intended to guide the effective application of this synthetic cytokinin for various in vitro plant propagation and development purposes.

Introduction to 4-Chlorophenylurea (CPPU)

This compound (CPPU) is a synthetic phenylurea derivative with high cytokinin-like activity.[1][2] It is widely utilized in agriculture and horticulture to enhance fruit set, size, and yield.[3] In the realm of plant tissue culture, CPPU has demonstrated significant efficacy in promoting cell division, shoot proliferation, and somatic embryogenesis in a variety of plant species.[2][4]

Chemical Properties:

| Property | Value |

| CAS Number | 68157-60-8 |

| Molecular Formula | C₁₂H₁₀ClN₃O |

| Molecular Weight | 247.68 g/mol |

| Appearance | White to off-white crystalline powder |

| Solubility | Soluble in ethanol, methanol, and DMSO |

| Storage | 2-8 °C |

Mechanism of Action

CPPU's primary mode of action is the inhibition of cytokinin oxidase/dehydrogenase (CKX), an enzyme responsible for the degradation of cytokinins. By inhibiting CKX, CPPU effectively increases the endogenous levels of active cytokinins, thereby promoting and prolonging their physiological effects. This leads to enhanced cell division and expansion. Furthermore, CPPU can act synergistically with endogenous auxins to stimulate plant growth and development.

References

Forchlorfenuron (CPPU) Application Protocols in Agriculture: A Guide for Researchers

Forchlorfenuron (CPPU) is a synthetic phenylurea-based cytokinin that serves as a potent plant growth regulator. It is widely utilized in agriculture to enhance fruit size, fruit set, and overall crop yield. This document provides detailed application notes and protocols for the use of CPPU in an agricultural research setting, targeting researchers, scientists, and professionals in drug development.

Mechanism of Action

Forchlorfenuron functions as a cytokinin, a class of plant hormones that promotes cell division (cytokinesis) and cell expansion.[1][2] Its primary mechanism involves stimulating cell proliferation in fruit tissues, leading to larger and heavier fruits.[3] CPPU acts synergistically with endogenous auxins, another class of plant hormones, to promote this growth.[1][2] The cytokinin signaling pathway, which CPPU influences, is a complex multi-step phosphorelay system. It begins with the perception of the cytokinin signal by histidine kinase receptors in the cell membrane, leading to a phosphorylation cascade that ultimately activates response regulators in the nucleus, altering gene expression to promote cell division and growth.

Quantitative Data on CPPU Application and Effects

The application of CPPU has been shown to have significant effects on various crops. The following tables summarize the quantitative data from several studies.

Table 1: Forchlorfenuron (CPPU) Application Protocols and Effects on Fruit Crops

| Crop | Cultivar | Application Rate | Application Timing | Application Method | Observed Effects |

| Kiwifruit | Hayward | 5 ppm | At petal fall or 15 days after petal fall | Dip or Foliar Spray | Increased average fruit yield (up to 54.20 kg/vine ), fruit size (length and diameter), and fruit weight (up to 121.99 g). Higher Total Soluble Solids (TSS) and lower fruit firmness. |

| Grapes | Thompson Seedless | 8-10 g a.i./acre | When berry diameter averages 8-10 mm | Foliar Spray | Maximizes berry size; may delay maturity. |

| Sweet Cherries | Not specified | 20-40 fl oz/acre (10-15 ppm) | Between open cluster and full bloom | Foliar Spray | Increase in fruit size by 5-10%. |

| 'Murcott' Tangor | Murcott | 5.0 mg·L⁻¹ | Every 7 days for three weeks after full bloom | Foliar Spray | Significant increase in fruit weight, width, peel thickness, and peel strength. |

| Loquat | Chunhua | 20 mg/L | 24 and 38 days after bloom | Foliar Spray | Increased fruit weight by at least 9.32% and improved the sugar-to-acid ratio by at least 25.26%. |

| Litchi | Feizixiao | 20 mg L⁻¹ | 7 weeks after full bloom | Foliar Spray on fruit clusters | No significant effect on fruit weight, but tended to increase pericarp weight. |

Table 2: Forchlorfenuron (CPPU) Application Protocol and Effects on Rice

| Crop | Application Rate | Application Timing | Application Method | Observed Effects |

| Rice | 520, 1040, 1560, 2080, 2600, 3120, 3640 g/ha | Panicle initiation stage | Foliar Spray | Significant increase in plant height, number of tillers, dry matter accumulation, effective tillers, panicle length, panicle weight, sound grains per panicle, and overall grain and straw yield at the highest dose. |

Experimental Protocols

The following are detailed methodologies for key experiments involving the application of forchlorfenuron.

Preparation of Forchlorfenuron (CPPU) Stock and Working Solutions

Objective: To prepare a stock solution of CPPU and dilute it to the desired working concentrations for experimental application.

Materials:

-

Forchlorfenuron (CPPU) crystalline powder (99% purity)

-

Organic solvent (e.g., ethanol, methanol, or isopropyl alcohol)

-

Distilled water

-

Volumetric flasks

-

Magnetic stirrer and stir bar

-

Pipettes

-

Wetting agent/surfactant (e.g., Tween 20) (optional, but recommended for foliar applications)

Procedure:

-

Stock Solution Preparation:

-

Accurately weigh a specific amount of CPPU powder (e.g., 100 mg).

-

In a chemical fume hood, dissolve the CPPU powder in a small volume of an organic solvent (e.g., 10 mL of ethanol) in a volumetric flask. CPPU has low solubility in water but dissolves well in organic solvents.

-

Once fully dissolved, bring the solution to the final volume with distilled water. For example, to make a 1000 ppm (mg/L) stock solution from 100 mg of CPPU, bring the final volume to 100 mL.

-

Mix the solution thoroughly using a magnetic stirrer.

-

-

Working Solution Preparation:

-

Calculate the volume of the stock solution needed to achieve the desired final concentration of the working solution using the formula: C1V1 = C2V2 (where C1 is the concentration of the stock solution, V1 is the volume of the stock solution, C2 is the desired concentration of the working solution, and V2 is the final volume of the working solution).

-

For example, to prepare 1 L of a 10 ppm working solution from a 1000 ppm stock solution, you would need 10 mL of the stock solution.

-

In a clean volumetric flask, add the calculated volume of the stock solution.

-

If using a surfactant for foliar application, add it to the working solution at a low concentration (e.g., 0.1% v/v).

-

Bring the solution to the final desired volume with distilled water and mix thoroughly.

-

Prepare fresh working solutions on the day of application.

-

Field Trial Protocol for Assessing CPPU Efficacy on Fruit Size and Quality

Objective: To evaluate the effect of different concentrations of CPPU on the fruit size, yield, and quality parameters of a selected crop in a field setting.

Materials:

-

CPPU working solutions at various concentrations (e.g., 0, 5, 10, 20 ppm)

-

Spraying equipment (e.g., backpack sprayer for foliar application, or containers for dip application)

-

Personal Protective Equipment (PPE): gloves, safety glasses, lab coat